Halofantrine hydrochloride is a synthetic phenanthrene methanol derivative classified as an antimalarial agent. [, ] It is primarily recognized for its activity against various species of Plasmodium, the parasite responsible for malaria. [, ] In scientific research, halofantrine hydrochloride serves as a valuable tool for studying malaria pathogenesis, drug resistance mechanisms, and the development of novel antimalarial therapies.
Halofantrine hydrochloride belongs to the class of phenanthrene derivatives and is categorized as an antimalarial drug. It is chemically related to other well-known antimalarials such as quinine and lumefantrine. The compound was developed at SRI International for the Walter Reed Army Institute of Research between 1965 and 1975 by a team led by medicinal chemist William Colwell . It is marketed under the trade name Halfan.
The synthesis of halofantrine hydrochloride involves several steps, typically starting from simpler organic compounds. A common method includes:
A specific patent outlines a method involving sodium and alkali treatment to prepare halofantrine from precursor compounds .
Halofantrine hydrochloride has a complex molecular structure characterized by its formula and a molar mass of approximately 500.43 g/mol . The structural features include:
Halofantrine hydrochloride participates in several chemical reactions relevant to its function:
The precise mechanism of action of halofantrine hydrochloride remains somewhat unclear but is believed to involve:
Halofantrine hydrochloride exhibits several notable physical and chemical properties:
Halofantrine hydrochloride is primarily used in clinical settings for treating malaria, particularly in cases resistant to other treatments like chloroquine. Its efficacy against multidrug-resistant strains makes it a valuable option in regions where these strains are prevalent . Additionally, recent studies suggest potential applications in enhancing antifungal treatments by inhibiting oxidative stress responses in pathogens like Candida albicans .
The discovery of halofantrine hydrochloride traces back to systematic antimalarial drug development by the Walter Reed Army Institute of Research (1965–1975). Medicinal chemist William Colwell led a team that synthesized over 300,000 compounds, culminating in the identification of the 9-phenanthrenemethanol scaffold [3] [9]. This scaffold represented a strategic departure from quinine-based structures, aiming to overcome emerging chloroquine resistance. Phenanthrene methanol derivatives exploit a dual mechanism: binding hematin to disrupt hemozoin formation and inhibiting plasmepsin (a hemoglobin-degrading enzyme unique to Plasmodium) [3]. Halofantrine’s core structure—a trifluoromethylated phenanthrene with a dibutylamino-propanol side chain—was optimized for activity against multidrug-resistant P. falciparum while balancing lipophilicity and bioavailability constraints [10]. Early structure-activity relationship (SAR) studies revealed that halogenation at positions 1 and 3 of the phenanthrene ring enhanced potency, while the trifluoromethyl group at position 6 improved metabolic stability [1].
Key Synthetic Routes
The synthesis of halofantrine hydrochloride (chemical formula: C₂₆H₃₀Cl₂F₃NO·HCl, molecular weight: 500.43 g/mol⁻¹) involves multistep sequences centered on constructing its phenanthrene core. Traditional routes employ Friedel-Crafts acylation as the pivotal step:
Novel Methodologies
Patent CN111484417B discloses optimized catalytic systems improving yield and purity:
Table 1: Comparative Analysis of Halofantrine Hydrochloride Synthesis Routes
Parameter | Traditional Route | Novel Route (CN111484417B) |
---|---|---|
Key Catalyst | AlCl₃ | [BMIM]Cl-AlCl₃ ionic liquid |
Cyclization Yield | 68–72% | 89–92% |
Reaction Temp | 0–5°C (strict control) | 25°C (ambient) |
Solvent | Benzene | Dichloromethane |
Purity (Final API) | 97–98% | >99.5% |
Novel pathways significantly outperform classical methods in sustainability and efficiency:
Limitations persist: Novel routes still require stoichiometric chlorinating agents (SO₂Cl₂ or Cl₂), generating corrosive HCl vapors. Nanocapsule formulations, while enhancing therapeutic efficacy, add complexity to manufacturing [5].
Solvent and Catalyst Innovations
Recent patents emphasize waste reduction through:
Atom-Economical Modifications
WO2013138200A1 describes relevant green amodiaquine syntheses applicable to halofantrine:
Table 2: Green Catalysts Evaluated for Halofantrine Intermediate Synthesis
Catalyst | Reaction Step | Temperature | Advantage | Limitation |
---|---|---|---|---|
Raney Nickel/H₂ | Ketone reduction | 50°C, 5 bar | High selectivity; water solvent | Pyrophoric handling |
Lipase B (CAL-B) | Enantioselective acylation | 37°C | Biodegradable; pH 7 buffer | Limited substrate scope |
Yttria-Zirconia | Dehydrogenation | 180°C | O₂ oxidant; no metal leaching | High energy input |
Waste Valorization
Halofantrine synthesis byproducts are repurposed:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7